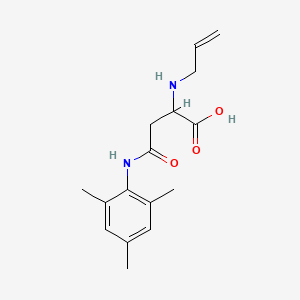
2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of both allylamino and mesitylamino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of allylamine with mesityl chloride to form an intermediate, which is then reacted with a suitable oxobutanoic acid derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The mesitylamino group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives from oxidation, amine derivatives from reduction, and substituted products from nucleophilic substitution.
科学的研究の応用
2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The allylamino and mesitylamino groups can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
類似化合物との比較
Similar Compounds
- 2-(Allylamino)-4-(phenylamino)-4-oxobutanoic acid
- 2-(Allylamino)-4-(tolylamino)-4-oxobutanoic acid
- 2-(Allylamino)-4-(xylylamino)-4-oxobutanoic acid
Uniqueness
2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid is unique due to the presence of the mesitylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
生物活性
2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of both allylamino and mesitylamino functional groups. This compound has gained attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3O3. The compound features a ketone group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The allylamino group can undergo oxidation, while the mesitylamino group may participate in nucleophilic substitution reactions. These interactions can modulate enzyme activity and receptor signaling pathways, potentially leading to therapeutic effects.
Enzyme Inhibition
Research has indicated that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, derivatives of 4-oxobutanoic acids have shown significant inhibition of tyrosinase, an enzyme involved in melanin production. The structure-activity relationship suggests that variations in the alkyl side chains can enhance or diminish this inhibitory effect .
| Compound | IC50 (μM) | Percent Inhibition (%) |
|---|---|---|
| Kojic Acid | 21.8 ± 1.7 | 100 |
| Carvacrol Allyl 4-Oxobutanoate | 128.8 ± 1.9 | 58.2 |
| Thymol Crotyl 4-Oxobutanoate | 102.3 ± 1.8 | 72.8 |
Antioxidant Activity
The compound's ability to act as an antioxidant has also been explored, with preliminary studies suggesting that it may scavenge free radicals and reduce oxidative stress in biological systems.
Anti-inflammatory Properties
Studies have demonstrated that related compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The potential for this compound to modulate inflammatory pathways warrants further investigation .
Case Studies
- Tyrosinase Inhibition : A study evaluated the inhibitory activity of various derivatives of 4-oxobutanoic acids against mushroom tyrosinase, revealing structure-dependent activity where certain alkyl derivatives exhibited enhanced inhibition compared to their parent compounds .
- Anti-inflammatory Activity : Research on substituted derivatives indicated significant anti-inflammatory effects, suggesting that modifications to the mesitylamino group could enhance therapeutic efficacy .
特性
IUPAC Name |
4-oxo-2-(prop-2-enylamino)-4-(2,4,6-trimethylanilino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-6-17-13(16(20)21)9-14(19)18-15-11(3)7-10(2)8-12(15)4/h5,7-8,13,17H,1,6,9H2,2-4H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNGXHYPINZURQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)NCC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














